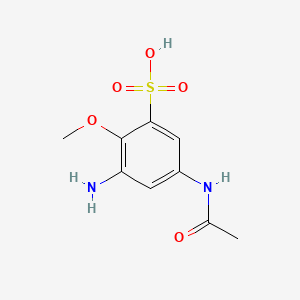![molecular formula C35H40O2P2 B13808499 (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane: is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in catalytic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane typically involves the reaction of a suitable diol with a phosphine reagent. One common method includes the use of Grignard reagents with corresponding chlorophosphines . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur at the phosphorus atoms, where ligands can be exchanged with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles under inert conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane is used as a ligand in asymmetric catalysis. It forms complexes with transition metals, which can then catalyze various enantioselective reactions, such as hydrogenation and hydroformylation .
Biology and Medicine: While its primary applications are in chemistry, this compound’s ability to form stable metal complexes has potential implications in medicinal chemistry. It can be used to develop metal-based drugs or diagnostic agents.
Industry: In the industrial sector, this compound is valuable for its role in catalytic processes that require high enantioselectivity. It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism by which (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes can then participate in various catalytic cycles, facilitating reactions by lowering activation energies and increasing reaction rates. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparación Con Compuestos Similares
1,2-Bis(diphenylphosphino)ethane (DPPE): Another bidentate phosphine ligand used in similar catalytic applications.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A structurally similar compound with different substituents on the phosphorus atoms.
Uniqueness: What sets (-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane apart is its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its ability to form highly stable and selective metal complexes enhances its utility in various catalytic processes.
Propiedades
Fórmula molecular |
C35H40O2P2 |
|---|---|
Peso molecular |
554.6 g/mol |
Nombre IUPAC |
[5-[bis(2-methylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(2-methylphenyl)phosphane |
InChI |
InChI=1S/C35H40O2P2/c1-25-15-7-11-19-31(25)38(32-20-12-8-16-26(32)2)23-29-30(37-35(5,6)36-29)24-39(33-21-13-9-17-27(33)3)34-22-14-10-18-28(34)4/h7-22,29-30H,23-24H2,1-6H3 |
Clave InChI |
ATSVHBKRAJHXFU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1P(CC2C(OC(O2)(C)C)CP(C3=CC=CC=C3C)C4=CC=CC=C4C)C5=CC=CC=C5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


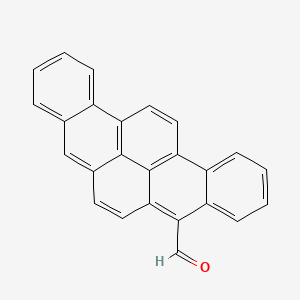
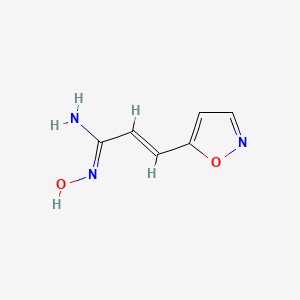
![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)

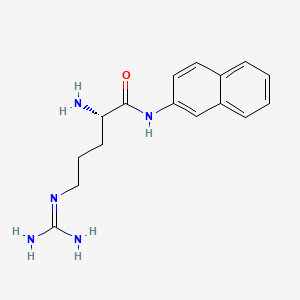
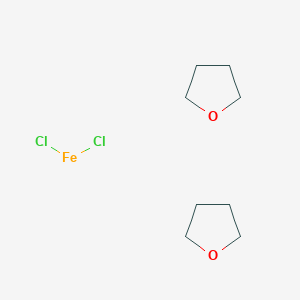
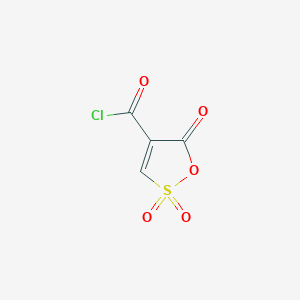
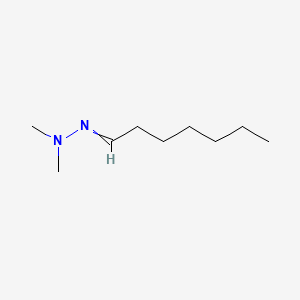
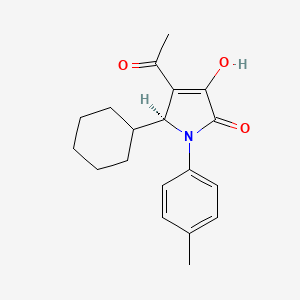
![9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B13808473.png)
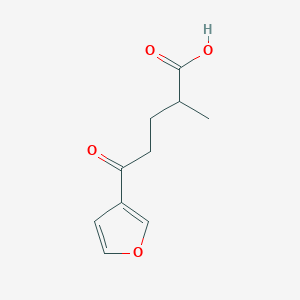
![1,2-Cyclobutanedione, 3,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13808487.png)
![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
